Gsk-699; gsk 699
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Overview
Description
GSK699 is a potent, cell penetrant PCAF/GCN5 PROTAC.
Scientific Research Applications
Key Insights :
Role in Glucose Homeostasis : GSK-3 is involved in numerous cellular regulations that extend beyond its specific naming. Its pivotal role in glucose homeostasis makes it a prime candidate for therapeutic intervention in diabetes and insulin resistance conditions (Macaulay & Woodgett, 2008).
Functional Partitioning and Tissue-Selectivity : The promise of GSK-3 as a therapeutic target is underscored by the functional partitioning of the enzyme, its tissue-selectivity, and the acute dosage-dependency of the effects of its inhibition. These aspects suggest potential therapeutic windows that could be harnessed for managing diabetes (Macaulay & Woodgett, 2008).
GSK-699's Role in Neurological Diseases
Overview : GSK-699's connection with GSK-3 also highlights its potential involvement in various neurological disorders including Alzheimer's disease and schizophrenia. GSK-3 is highly abundant in the brain and is a key player in signal transduction pathways that are crucial for neurodevelopment.
Key Insights :
Alzheimer's Disease : GSK-3 is integral in the development of Alzheimer's disease. Specifically, GSK-3β is involved in the formation of neurofibrillary tangles, a hallmark of Alzheimer's, suggesting that targeting GSK-3 may offer therapeutic avenues for treating this neurodegenerative disorder (Takashima, 2006).
Schizophrenia : Research indicates a reduction in GSK-3β protein levels in the frontal cortex of schizophrenic patients. This suggests a potential neurodevelopmental pathology in schizophrenia that could be associated with GSK-3, providing insights into the disease's etiology and potential treatment strategies (Kozlovsky, Belmaker, & Agam, 2001).
Properties
CAS No. |
2260944-68-9 |
---|---|
Molecular Formula |
C45H51BrN8O7 |
Molecular Weight |
895.856 |
IUPAC Name |
4-[(3R,5R)-5-[(5-bromo-1-methyl-6-oxopyridazin-4-yl)amino]-1-methylpiperidin-3-yl]-N-[3-[4-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropyl]-N-methylanilino]propyl]-N-methylbenzamide |
InChI |
InChI=1S/C45H51BrN8O7/c1-50-26-31(24-32(27-50)48-35-25-47-53(4)45(60)40(35)46)29-13-15-30(16-14-29)42(57)52(3)22-7-21-51(2)33-17-11-28(12-18-33)8-6-23-61-37-10-5-9-34-39(37)44(59)54(43(34)58)36-19-20-38(55)49-41(36)56/h5,9-18,25,31-32,36,48H,6-8,19-24,26-27H2,1-4H3,(H,49,55,56)/t31-,32+,36?/m0/s1 |
InChI Key |
SARLMRHJAJBYBI-CIDUPMPKSA-N |
SMILES |
CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=C(C=C3)C(=O)N(C)CCCN(C)C4=CC=C(C=C4)CCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK699; GSK-699; GSK 699; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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